4-Allyl-3-hydroxy-5-methoxybenzoic acid
Overview
Description
4-Allyl-3-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to a benzoic acid core. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-Allyl-3-hydroxy-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde.
Allylation: The hydroxyl group is protected, and the aldehyde is subjected to an allylation reaction using allyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting allyl alcohol is oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Deprotection: The protecting group on the hydroxyl group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
4-Allyl-3-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-CPBA, osmium tetroxide, potassium permanganate.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include epoxides, diols, alcohols, ethers, and esters .
Scientific Research Applications
4-Allyl-3-hydroxy-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism by which 4-Allyl-3-hydroxy-5-methoxybenzoic acid exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
4-Allyl-3-hydroxy-5-methoxybenzoic acid can be compared with similar compounds such as:
4-Hydroxy-3-methoxybenzoic acid: Lacks the allyl group, resulting in different chemical reactivity and biological activity.
4-Allyl-3-methoxybenzoic acid: Lacks the hydroxyl group, affecting its antioxidant and anti-inflammatory properties.
4-Allyl-3-hydroxybenzoic acid: Lacks the methoxy group, which influences its solubility and reactivity.
The uniqueness of this compound lies in the combination of the allyl, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-5-methoxy-4-prop-2-enylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-8-9(12)5-7(11(13)14)6-10(8)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLORZZVXTWGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC=C)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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